5-Hydroxy-6,7-dimethoxychromen-2-one 5-Hydroxy-6,7-dimethoxychromen-2-one
Brand Name: Vulcanchem
CAS No.: 28449-62-9
VCID: VC0019184
InChI: InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3
SMILES: COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol

5-Hydroxy-6,7-dimethoxychromen-2-one

CAS No.: 28449-62-9

VCID: VC0019184

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-6,7-dimethoxychromen-2-one - 28449-62-9

Description

5-Hydroxy-6,7-dimethoxy-2H-chromen-2-one, also known as Tomentin, is a chemical compound with a molecular formula of C11H10O5 and a molecular weight of 222.194 . Tomentin is isolated from Sphaeralcea angustifolia . Research indicates that Tomentin has several biological activities, including antioxidant and anti-inflammatory properties. Studies have demonstrated its effectiveness in neutralizing free radicals and reducing oxidative damage in cellular models. Tomentin also inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which helps reduce inflammation.

Furthermore, Tomentin exhibits trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Tomentin inhibits the formation of λ-carrageenan footpad edema at 58% and inhibits phorbol ester-induced auricular edema formation by 57% . It undergoes chemical reactions such as oxidation, reduction, and substitution, which are important for modifying its structure and biological activity.

Similar compounds include 6-Hydroxy-5,7-dimethoxy-2H-chromen-2-one (also known as Fraxinol), which is isolated from Lobelia chinensis , and 4-hydroxy-5,7-dimethoxy-2H-chromen-2-one . Another related compound is 5,6,7-Trimethoxychromen-4-one .

CAS No. 28449-62-9
Product Name 5-Hydroxy-6,7-dimethoxychromen-2-one
Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
IUPAC Name 5-hydroxy-6,7-dimethoxychromen-2-one
Standard InChI InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3
Standard InChIKey KCPNDUHAXDHRKX-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC
Canonical SMILES COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC
Appearance Powder
PubChem Compound 14059525
Last Modified Sep 18 2023

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